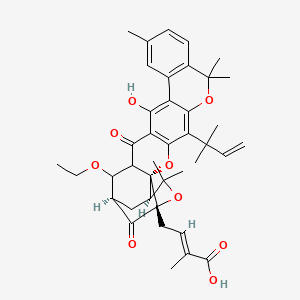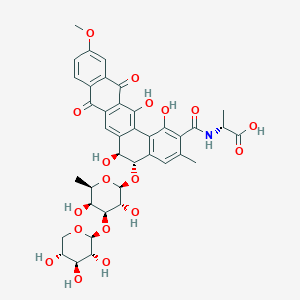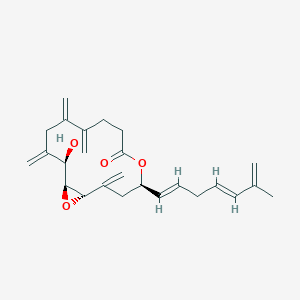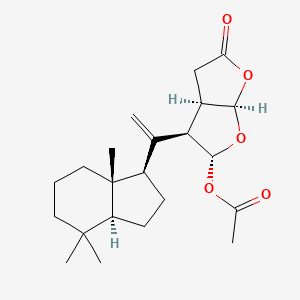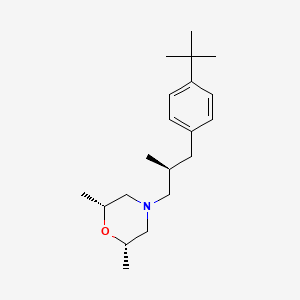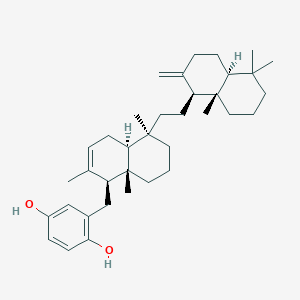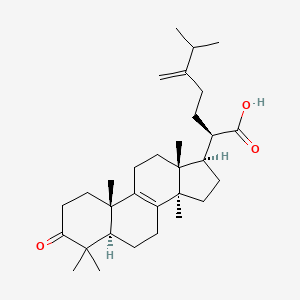
Dehydroeburiconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroeburiconic acid is a tetracyclic triterpenoid that is lanost-8-en-21-oic acid substituted by a methylidene group at position 24 and an oxo group at position 3. It has been isolated from Poria cocos. It has a role as a fungal metabolite. It is a monocarboxylic acid, a tetracyclic triterpenoid and a cyclic terpene ketone. It derives from a hydride of a lanostane.
Applications De Recherche Scientifique
Inhibition of DNA Polymerases
Dehydroeburiconic acid, a lanostane-type triterpene acid, has been found to inhibit DNA polymerases. Research conducted by Akihisa et al. (2004) shows that dehydroeburiconic acid extracted from Poria cocos inhibits calf DNA polymerase α and rat DNA polymerase β. These findings suggest potential applications in studying DNA replication and repair mechanisms, as well as possible implications in cancer research where DNA polymerase activity is a key factor (Akihisa et al., 2004).
Potential in Diabetes and Dyslipidemia Treatment
Dehydroeburiconic acid has demonstrated potential in treating conditions like diabetes and dyslipidemia. Kuo, Lin, and Shih (2016) found that this compound, sourced from Antrodia camphorata, effectively reduced blood glucose levels in mice fed a high-fat diet. Additionally, it influenced lipid homeostasis, pointing towards its potential as a therapeutic agent for type 2 diabetes and hypertriglyceridemia (Kuo, Lin, & Shih, 2016).
Implications in Type 1 Diabetes Mellitus
Another study by Kuo, Lin, and Shih (2015) on dehydroeburicoic acid showed its effectiveness in managing type 1 diabetes mellitus and dyslipidemia in streptozotocin-induced diabetic mice. The study highlighted its potential to regulate blood glucose and lipid levels, thus underscoring its significance in diabetes research (Kuo, Lin, & Shih, 2015).
Propriétés
Nom du produit |
Dehydroeburiconic acid |
|---|---|
Formule moléculaire |
C31H48O3 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1 |
Clé InChI |
KBZOWVQYHZLSSX-DIQRFASRSA-N |
SMILES isomérique |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
SMILES canonique |
CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
Synonymes |
dehydroeburiconic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




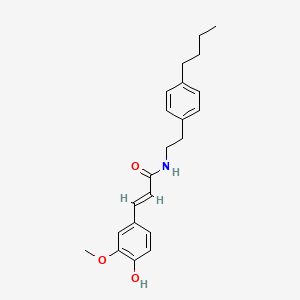
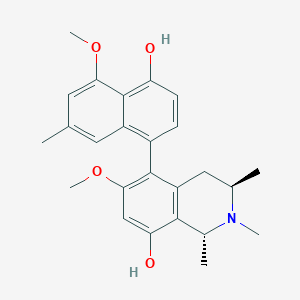
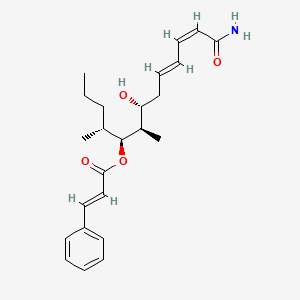

![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-2-furanyl)oxy]-](/img/structure/B1250813.png)
